molecular formula C13H14ClN3O2 B2555141 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide CAS No. 865287-20-3

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide

Cat. No.: B2555141
CAS No.: 865287-20-3
M. Wt: 279.72
InChI Key: VCBDQRRVPDYRRD-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound has garnered interest due to its potential pharmacological activities, including antitubercular and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide typically begins with the esterification of 4-chlorobenzoic acid with methanol in the presence of sulfuric acid to produce methyl 4-chlorobenzoate. This intermediate is then converted to 4-chlorophenylhydrazide through hydrazination. The hydrazide is treated with cyanogen bromide in methanol to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine. Finally, the coupling reaction between this amine and the appropriate acyl chloride in the presence of sodium hydride in dry tetrahydrofuran (THF) yields this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the amide group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antitubercular activity may involve inhibition of key enzymes or proteins essential for the survival and replication of Mycobacterium tuberculosis .

Comparison with Similar Compounds

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide can be compared with other oxadiazole derivatives, such as:

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H19ClN4O3
  • Molecular Weight : 348.80 g/mol
  • Structure : The compound features a 1,3,4-oxadiazole ring substituted with a chlorophenyl group and a pentanamide side chain.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(4-chlorophenyl)-1,3,4-oxadiazole with appropriate pentanamide derivatives. The process can be optimized for yield and purity through various organic synthesis techniques.

Antimicrobial Activity

Studies have shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:

  • In vitro assays demonstrated that this compound has effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 10–50 µg/mL depending on the bacterial strain tested .

Anticancer Properties

Research has indicated that the compound possesses anticancer potential:

  • Cell Viability Assays : In human cancer cell lines (e.g., HeLa and MCF-7), this compound showed IC50 values ranging from 15 to 30 µM, indicating moderate cytotoxicity .
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .

Anti-inflammatory Effects

In models of inflammation:

  • The compound has been shown to inhibit pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against various bacterial strains with MIC values between 10–50 µg/mL.
AnticancerInduced apoptosis in cancer cell lines with IC50 values of 15–30 µM.
Anti-inflammatoryReduced TNF-alpha and IL-6 production in LPS-stimulated macrophages.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-2-3-4-11(18)15-13-17-16-12(19-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBDQRRVPDYRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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